Fortuneine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

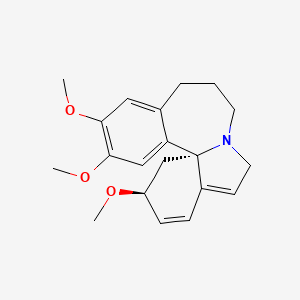

C20H25NO3 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene |

InChI |

InChI=1S/C20H25NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6-8,11-12,16H,4-5,9-10,13H2,1-3H3/t16-,20+/m1/s1 |

InChI Key |

FCYJGRFDMUVIHS-UZLBHIALSA-N |

Isomeric SMILES |

CO[C@H]1C[C@@]23C(=CCN2CCCC4=CC(=C(C=C34)OC)OC)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CCCC4=CC(=C(C=C34)OC)OC)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Formononetin in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formononetin (B1673546), a naturally occurring isoflavone (B191592) found predominantly in red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Its multifaceted effects on cellular processes are primarily attributed to its ability to modulate a variety of intracellular signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms by which formononetin exerts its influence on key cell signaling cascades, including the PI3K/Akt, MAPK, JAK/STAT, and Wnt/β-catenin pathways. This document summarizes quantitative data on its efficacy, details common experimental protocols for its study, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Formononetin (C₁₆H₁₂O₄) is a methoxylated isoflavone that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and, most notably, anti-cancer properties.[1] Its therapeutic potential stems from its capacity to interfere with aberrant signaling pathways that are often dysregulated in cancer and other diseases. By targeting these pathways, formononetin can induce apoptosis, trigger cell cycle arrest, and inhibit metastasis.[2] This guide will dissect the molecular interactions of formononetin within critical cellular signaling networks.

Core Signaling Pathways Modulated by Formononetin

Formononetin's mechanism of action is complex, involving the regulation of multiple signaling pathways that are central to cell proliferation, survival, and differentiation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.[3] Formononetin has been shown to inhibit this pathway by reducing the phosphorylation of both PI3K and Akt.[1][4] This inhibitory action leads to the downregulation of downstream effectors, such as mTOR, and can induce apoptosis and suppress tumor growth.[5][6] In breast cancer cells, for instance, formononetin has been observed to inactivate the IGF1/IGF1R-PI3K/Akt pathway, leading to G0/G1 cell cycle arrest.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] The MAPK cascade consists of several subfamilies, including ERK, JNK, and p38 MAPK. Formononetin has been reported to modulate this pathway in a context-dependent manner. For example, in prostate cancer cells, it inhibits the ERK1/2 MAPK signaling pathway, which contributes to the induction of apoptosis.[4] Conversely, in certain contexts, formononetin can promote the phosphorylation of ERK and p38 MAPK, which is involved in processes like wound healing.[8]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity, cell division, and apoptosis.[9] Dysregulation of this pathway is frequently observed in various cancers. Formononetin has been identified as an inhibitor of the JAK/STAT pathway. It can suppress the phosphorylation of JAK1, JAK2, STAT3, and STAT5, thereby inhibiting the nuclear translocation of phosphorylated STAT proteins and downregulating the expression of their target genes.[1][10] This inhibition has been shown to reduce the viability of cancer cells and induce apoptosis.[1]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. Formononetin has been shown to suppress the Wnt/β-catenin pathway. By inhibiting this pathway, formononetin can decrease the nuclear accumulation of β-catenin, a key transcriptional co-activator, leading to the downregulation of Wnt target genes like cyclin D1 and c-Myc, which are critical for cell proliferation.[11][12]

Quantitative Data on Formononetin's Efficacy

The following tables summarize the in vitro efficacy of formononetin across various cancer cell lines, highlighting its inhibitory concentrations (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) | Effect | Reference |

| MCF-7 | Breast Cancer | ~40-80 | Inhibition of proliferation | [1] |

| MDA-MB-231 | Breast Cancer | ~40-80 | Inhibition of proliferation | [1] |

| BT-549 | Breast Cancer | ~40-80 | Inhibition of proliferation | [1] |

| LNCaP | Prostate Cancer | ~80 | Inhibition of proliferation | [4] |

| PC-3 | Prostate Cancer | >80 | Inhibition of proliferation | [4] |

| SW1116 | Colon Carcinoma | ~50-100 | Inhibition of proliferation and invasion | [13] |

| HCT116 | Colon Carcinoma | ~50-100 | Inhibition of proliferation and invasion | [13] |

| A549 | Non-small cell lung cancer | Not specified | Inhibition of proliferation | [14] |

| NCI-H23 | Non-small cell lung cancer | Not specified | Inhibition of proliferation | [14] |

| HeLa | Cervical Cancer | 23.7 | Cytotoxicity | [6] |

| U937 | Acute Myeloid Leukemia | Not specified | Inhibition of cell survival and growth | [15] |

| KG-1 | Acute Myeloid Leukemia | Not specified | Inhibition of cell survival and growth | [15] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Formononetin stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of formononetin (typically ranging from 1 to 200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate to assess the effect of formononetin on protein expression and phosphorylation.

Materials:

-

Cell lysates from formononetin-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by formononetin and a general experimental workflow for its analysis.

References

- 1. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Formononetin: A Review of Its Anticancer Potentials and Mechanisms [frontiersin.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Combination of Formononetin and Sulforaphane Natural Drug Repress the Proliferation of Cervical Cancer Cells via Impeding PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 8. Formononetin accelerates wound repair by the regulation of early growth response factor-1 transcription factor through the phosphorylation of the ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formononetin inhibits colon carcinoma cell growth and invasion by microRNA-149-mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formononetin and Dihydroartemisinin Act Synergistically to Induce Apoptosis in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Fortuneine from Cephalotaxus fortunei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Fortuneine, a cephalotaxine-type alkaloid derived from the plant Cephalotaxus fortunei. This document details the experimental protocols for its extraction and purification and presents the available quantitative data. Furthermore, it explores the potential biological relevance of this class of compounds.

Introduction

The genus Cephalotaxus, commonly known as plum yews, has been a significant source of biologically active alkaloids, most notably the anti-leukemic drug homoharringtonine. Cephalotaxus fortunei, a species native to China, is rich in a diverse array of these alkaloids. The complex chemical scaffold of cephalotaxine-type alkaloids has attracted considerable interest from the scientific community, leading to the isolation and characterization of numerous derivatives. Among these is this compound, an alkaloid whose complete characterization and biological potential are still emerging. This guide aims to consolidate the current knowledge on the isolation of this compound to facilitate further research and drug development efforts.

Discovery of this compound

This compound was first reported as a distinct alkaloid isolated from Cephalotaxus fortunei. A significant contribution to its isolation was made by a 2009 study which focused on the preparative separation of alkaloids from this plant species using advanced chromatographic techniques.[1] This work successfully yielded several alkaloids, including a purified fraction of this compound, allowing for its initial characterization.

Experimental Protocols

The isolation of this compound from Cephalotaxus fortunei involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following protocols are based on established methods for the separation of Cephalotaxus alkaloids.

Plant Material and Extraction

-

Plant Material : The twigs, leaves, roots, and seeds of Cephalotaxus fortunei are known to contain cephalotaxine-type alkaloids.[1] The plant material is typically air-dried and pulverized to increase the surface area for efficient extraction.

-

Extraction : The powdered plant material is subjected to extraction with an organic solvent, most commonly methanol (B129727) or ethanol, at room temperature over several days. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

A standard acid-base extraction procedure is employed to separate the alkaloids from other non-basic plant constituents:

-

The crude extract is acidified with a dilute acid, such as 1% hydrochloric acid, to a pH of 2-3. This protonates the nitrogenous alkaloids, rendering them soluble in the aqueous acidic phase.

-

The acidic solution is then washed with a non-polar organic solvent, like ethyl acetate (B1210297), to remove neutral and acidic impurities.

-

The pH of the aqueous phase is subsequently adjusted to 7-8 with a base, such as a 10% ammonia (B1221849) solution. This deprotonates the alkaloids, converting them back to their free base form.

-

The free alkaloids are then extracted from the basified aqueous solution using an organic solvent, typically ethyl acetate or chloroform.

-

The organic phases are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude alkaloid mixture.

Chromatographic Purification of this compound

The final purification of this compound from the crude alkaloid mixture is achieved through advanced chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been proven effective for this purpose.[1]

-

HSCCC System : A two-phase solvent system is prepared. For the separation of Cephalotaxus alkaloids, a common system consists of ethyl acetate-n-hexane-water.[1]

-

Stationary and Mobile Phases : The upper phase of the solvent system, with the addition of a small amount of trifluoroacetic acid (TFA), is used as the stationary phase. The lower phase, with varying concentrations of ammonium (B1175870) hydroxide (B78521) and TFA, is employed as a step-gradient mobile phase.[1]

-

Separation : The crude alkaloid extract is dissolved in a suitable solvent and injected into the HSCCC column. The separation is performed by eluting with the mobile phase in a step-gradient manner.

-

Fraction Collection and Analysis : Fractions are collected and monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification : Fractions enriched with this compound are pooled and may be subjected to further purification steps, such as preparative HPLC, to achieve high purity.

Quantitative Data

The isolation of this compound from Cephalotaxus fortunei has been quantified, providing valuable metrics for researchers. The following table summarizes the reported yield and purity from a key study.

| Parameter | Value | Reference |

| Starting Material | 800 mg of crude alkaloid extract | |

| Yield of this compound | 12.8 mg | |

| Purity of this compound | 89.1% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Cephalotaxus fortunei.

Hypothetical Signaling Pathway

While the specific biological activity and mechanism of action for this compound have not been extensively studied, other alkaloids from Cephalotaxus fortunei have demonstrated cytotoxic effects against various cancer cell lines. A common mechanism of cytotoxicity for many natural products involves the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.

Disclaimer: This diagram represents a hypothetical mechanism of action for this compound based on the known activities of related compounds. Further research is required to validate this pathway for this compound.

Conclusion and Future Directions

The isolation of this compound from Cephalotaxus fortunei has been successfully achieved, providing a foundation for further investigation. While the initial quantitative data on its yield and purity are available, a significant gap remains in our understanding of its chemical and biological properties. Future research should prioritize the complete structural elucidation of this compound through detailed spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. Furthermore, comprehensive studies are needed to determine its biological activities, including its cytotoxic potential against a panel of cancer cell lines and the elucidation of its mechanism of action and specific molecular targets. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

The Biological Activity of Homoerythrina Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoerythrina alkaloids, a class of tetracyclic spiroamine alkaloids, are a significant area of interest in natural product chemistry and pharmacology. Structurally distinguished from the closely related Erythrina alkaloids by the presence of a seven-membered C-ring, these compounds exhibit a diverse and potent range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of homoerythrina alkaloids, with a focus on their neurological, anti-inflammatory, cytotoxic, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various homoerythrina and representative Erythrina alkaloids. This data provides a comparative overview of their potency across different biological targets.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Alkaloid | Source/Assay | IC50 (µM) | Reference |

| Erysotrine | Erythrina velutina | 0.87 (as part of AKE) | [1] |

| Erysovine | Erythrina velutina | 0.56 (as part of AE) | [1] |

| Erythraline | Erythrina velutina | - | |

| 8-oxo-erythraline | Erythrina species | - | |

| Galanthamine (Positive Control) | - | 0.92 µg/mL | [2] |

Table 2: Cytotoxic Activity

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Erythraline | SiHa (cervical cancer) | 12 | [3] |

| Abyssinone IV | CCRF-CEM (leukemia) | 4.24 | [4] |

| 6α-hydroxyphaseollidin | CCRF-CEM (leukemia) | 3.36 | |

| Sophorapterocarpan A | CCRF-CEM (leukemia) | 3.73 | |

| Doxorubicin (Positive Control) | CCRF-CEM (leukemia) | 0.20 |

Table 3: Antiviral Activity

| Alkaloid/Extract | Virus | Cell Line | EC50 | Reference |

| Crude Alkaloid Fraction | HIV-1 | MT-4 | >53 µM | |

| Efavirenz (Positive Control) | HIV-1 | MT-4 | 0.003 µM | |

| Homoharringtonine | SARS-CoV-2 | Vero E6 | 2.55 µM | |

| Emetine | SARS-CoV-2 | Vero E6 | 0.46 µM |

Table 4: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinity

| Alkaloid | Receptor Subtype | Kᵢ (nM) | Reference |

| Homoanatoxin | α4β2 | 7.5 | |

| Homoanatoxin | α7 | 1100 | |

| Nicotine | α4β2 | - | |

| Erysodine | α4β2 | - | |

| Dihydro-β-erythroidine | α4β2 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of homoerythrina alkaloid bioactivity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Homoerythrina alkaloid test compounds

-

Galanthamine (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Homoerythrina alkaloid test compounds

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the homoerythrina alkaloid test compounds and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the test compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Homoerythrina alkaloid test compounds

-

Dexamethasone (positive control)

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the homoerythrina alkaloid test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

-

Calculate the percentage of NO production inhibition.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of homoerythrina alkaloids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Inhibition of Acetylcholinesterase (AChE) Signaling

Homoerythrina alkaloids can act as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Modulation of Nicotinic Acetylcholine Receptor (nAChR) Signaling

Some homoerythrina alkaloids can directly interact with nicotinic acetylcholine receptors, acting as either antagonists or modulators. This interaction can interfere with the normal signaling cascade initiated by acetylcholine.

Inhibition of the NF-κB Inflammatory Pathway

The anti-inflammatory effects of some alkaloids are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.

Conclusion

Homoerythrina alkaloids represent a promising class of natural products with a wide spectrum of biological activities. Their ability to interact with key targets in the nervous and immune systems makes them attractive candidates for the development of new therapeutic agents for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and safety of these fascinating molecules to unlock their full therapeutic potential. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 3. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of the Plum Yew: A Technical Guide to Cephalotaxus fortunei Extracts in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of extracts from Cephalotaxus fortunei, a coniferous shrub that has garnered significant attention in oncology. Traditionally used in Chinese medicine, this plant is a rich source of bioactive alkaloids with potent anti-cancer properties.[1][2] This document consolidates the current understanding of these compounds, their mechanisms of action, and the experimental protocols for their study, serving as a vital resource for advancing cancer research and therapy.

Bioactive Compounds in Cephalotaxus fortunei

Cephalotaxus fortunei is a reservoir of various phytochemicals, with Cephalotaxus alkaloids being the most significant for their anti-neoplastic activities.[1][2] While numerous compounds have been isolated, the ester alkaloids of cephalotaxine (B1668394) are of primary interest in cancer research.

Key Bioactive Alkaloids:

-

Homoharringtonine (HHT): Also known as omacetaxine mepesuccinate, HHT is the most clinically significant alkaloid derived from this genus. It is an FDA-approved drug for treating chronic myeloid leukemia (CML). Its primary mechanism involves the potent inhibition of protein synthesis.

-

Harringtonine (B1672945) (HT): Structurally similar to HHT, harringtonine also exhibits significant anti-leukemic properties by inhibiting protein synthesis.

-

Cephalotaxine: This is the parent alkaloid and, while inactive itself, it is the structural backbone for active ester alkaloids like HHT and HT.

-

Other Alkaloids: Several other alkaloids, including isocephalotaxine and various N-oxides of cephalotaxine, have been isolated and shown to have cytotoxic effects against cancer cell lines.

Beyond alkaloids, other classes of compounds from Cephalotaxus fortunei have demonstrated anti-cancer potential:

-

Norditerpenoids: These compounds have shown excellent cytotoxicity against various human cancer cells and may act by affecting the NF-κB signaling pathway.

Mechanism of Action in Cancer

The anti-cancer effects of Cephalotaxus fortunei extracts, particularly homoharringtonine, are multi-faceted, targeting fundamental cellular processes required for cancer cell survival and proliferation.

Inhibition of Protein Synthesis

The principal mechanism of action for HHT is the inhibition of protein synthesis. It acts during the elongation phase of translation by binding to the A-site of the ribosome. This prevents the correct positioning of aminoacyl-tRNA, thereby stalling polypeptide chain elongation. This leads to the depletion of short-lived proteins, such as Mcl-1 and c-Myc, which are crucial for the survival of cancer cells.

Induction of Apoptosis

By disrupting protein synthesis and modulating key signaling pathways, C. fortunei alkaloids are potent inducers of apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often mediated through the activation of caspase cascades.

Modulation of Key Signaling Pathways

Cephalotaxus fortunei compounds influence several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT/mTOR Pathway: HHT has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell proliferation, growth, and survival in many cancers, including colorectal cancer.

-

NF-κB Signaling Pathway: Norditerpenoids isolated from C. fortunei may exert their cytotoxic effects by inhibiting the NF-κB pathway, a key player in inflammation and cancer cell survival.

-

STAT3 Pathway: HHT can inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor that regulates the expression of anti-apoptotic genes like Bcl-2 and Mcl-1.

Quantitative Data on Cytotoxicity

The following tables summarize the cytotoxic activity of various compounds isolated from Cephalotaxus fortunei against a range of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Cephalotaxus Alkaloids

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Homoharringtonine (HHT) | HCT116 | Colon Carcinoma | 0.001 µg/mL | |

| Homoharringtonine (HHT) | A549 | Lung Carcinoma | 0.085 µg/mL | |

| Homoharringtonine (HHT) | HepG2 | Liver Carcinoma | 0.087 µg/mL | |

| Harringtonine (HT) | HCT116 | Colon Carcinoma | 0.054 µg/mL | |

| Harringtonine (HT) | A549 | Lung Carcinoma | 0.15 µg/mL | |

| Harringtonine (HT) | HepG2 | Liver Carcinoma | 0.38 µg/mL | |

| Cephalofortine E | HCT-116 | Colon Carcinoma | 7.46 µM | |

| Cephalotaxine β-N-oxide | KB | Nasopharynx Carcinoma | 14 µg/mL | |

| Isocephalotaxine | KB | Nasopharynx Carcinoma | 15 µg/mL | |

| Cephalotaxine α-N-oxide | KB | Nasopharynx Carcinoma | 30 µg/mL |

Table 2: Cytotoxicity of Cephalotaxus Norditerpenoids

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Cephinoid H | Various | Human Cancer Cells | 0.1 - 0.71 µM | |

| Cephinoid I | Various | Human Cancer Cells | 0.1 - 0.71 µM | |

| Compound 208 | A549 | Lung Carcinoma | 0.10 µM | |

| Compound 208 | HeLa | Cervical Cancer | 0.13 µM | |

| Compound 208 | SGC-7901 | Gastric Cancer | 0.14 µM |

Experimental Protocols

This section details standardized methodologies for the extraction, isolation, and evaluation of bioactive compounds from Cephalotaxus fortunei.

Extraction and Isolation of Alkaloids

-

Plant Material Preparation: Air-dry the leaves and stems of Cephalotaxus fortunei. Grind the dried material into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature for 48 hours. Repeat this process three times to ensure exhaustive extraction.

-

Acid-Base Partitioning:

-

Evaporate the methanol solvent in vacuo to obtain a crude extract.

-

Dissolve the extract in a 1% HCl solution to protonate the alkaloids, making them water-soluble.

-

Basify the acidic solution with a 10% ammonia (B1221849) solution to a pH of 7-8.

-

Partition the aqueous solution with ethyl acetate (B1210297) (EtOAc). The alkaloids will move to the organic phase.

-

Collect and concentrate the EtOAc phase to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid extract to column chromatography using silica (B1680970) gel.

-

Further purify the resulting fractions using Medium Pressure Liquid Chromatography (MPLC) with an RP-18 silica gel column.

-

Final purification of individual alkaloids is achieved through High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Monitor fractions using Thin Layer Chromatography (TLC) and visualize spots with Dragendorff's reagent.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the purified Cephalotaxus compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Impact

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows discussed in this guide.

Caption: Workflow for extraction and cytotoxicity testing.

Caption: HHT inhibits protein synthesis, leading to apoptosis.

Caption: HHT inhibits the pro-survival PI3K/AKT/mTOR pathway.

Caption: HHT suppresses STAT3 signaling to promote apoptosis.

References

In Vitro Cytotoxicity of Formononetin on Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin (B1673546), a naturally occurring isoflavone (B191592) found in a variety of plants such as red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant attention for its potential anticancer properties.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxic effects of formononetin on leukemia cell lines, consolidating key quantitative data, experimental methodologies, and associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of formononetin have been evaluated across various leukemia cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). This data is crucial for assessing the potency of the compound and for designing further mechanistic studies.

| Cell Line | Leukemia Type | Treatment Duration | IC50 (µM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 24 hours | 155.8 | [1] |

| MOLT-17 | Acute Lymphoblastic Leukemia (ALL) | 24 hours | 183.2 | [1] |

| U937 | Acute Myeloid Leukemia (AML) | 24 hours | 31.71 | [3] |

| KG-1 | Acute Myeloid Leukemia (AML) | 24 hours | 46.59 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the in vitro cytotoxicity of formononetin on leukemia cell lines.

Cell Culture and Maintenance

Leukemia cell lines, such as MOLT-4, MOLT-17, U937, and KG-1, are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are then treated with various concentrations of formononetin (e.g., 0, 12.5, 25, 50, 100, 200, and 400 µM) and incubated for a further 24 hours.

-

MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Detection

Hoechst 33342 Staining: This method is used to visualize nuclear changes characteristic of apoptosis.

-

Treatment: Cells are treated with formononetin at the determined IC50 concentration for 24 hours.

-

Staining: Cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Visualization: Apoptotic cells are identified by their condensed or fragmented nuclei under a fluorescence microscope.

Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Following treatment with formononetin, cells are lysed to release intracellular contents.

-

Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysate.

-

Measurement: The activity of caspase-3 is determined by measuring the cleavage of the substrate, which results in a detectable signal.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the mRNA levels of genes involved in apoptosis and cell cycle regulation.

-

RNA Extraction: Total RNA is extracted from formononetin-treated and control cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for target genes (e.g., Bcl-2, Bax, Mcl-1, Cyclin D1) and a reference gene (e.g., GAPDH). The relative gene expression is calculated using the 2^-(ΔΔCt) method.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the in vitro cytotoxicity of formononetin.

Signaling Pathways

Formononetin exerts its cytotoxic effects on leukemia cells by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway:

Caption: Formononetin-mediated inhibition of the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway:

Caption: Formononetin's inhibitory effect on the JAK/STAT signaling pathway.

Conclusion

Formononetin demonstrates significant cytotoxic effects against various leukemia cell lines in vitro. Its mechanisms of action involve the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. Furthermore, formononetin has been shown to induce cell cycle arrest. The cytotoxic and pro-apoptotic effects of formononetin are mediated, at least in part, through the inhibition of key survival signaling pathways, including the PI3K/Akt and JAK/STAT pathways. These findings underscore the potential of formononetin as a promising candidate for further investigation in the development of novel anti-leukemia therapies. This guide provides a foundational understanding for researchers to build upon in their exploration of formononetin's therapeutic potential.

References

- 1. Enhancement of the Sensitivity of the Acute Lymphoblastic Leukemia Cells to ABT-737 by Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formononetin and Dihydroartemisinin Act Synergistically to Induce Apoptosis in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Antiproliferative Profile of Fortuneine: A Mechanistic Overview

Introduction

Cancer remains a significant global health challenge, driving the continuous search for novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This document provides a technical overview of the putative antiproliferative effects of a novel natural product, Fortuneine, on various cancer cell lines. While direct research on "this compound" is not extensively available in the public domain, this guide synthesizes data and methodologies from studies on analogous natural compounds with antiproliferative properties to present a potential framework for its investigation. The primary mechanisms explored include the induction of apoptosis (programmed cell death) and cell cycle arrest, common pathways through which many natural compounds exert their anticancer effects.

Quantitative Analysis of Antiproliferative Activity

The efficacy of an anticancer compound is initially quantified by its ability to inhibit cancer cell growth. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The following table summarizes representative IC50 values for a hypothetical compound, this compound, against a panel of human cancer cell lines after 48 hours of treatment, based on findings for similar natural products.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.2 |

| A549 | Lung Carcinoma | 25.5 |

| HepG2 | Hepatocellular Carcinoma | 18.9 |

| HCT116 | Colorectal Carcinoma | 12.1 |

| HeLa | Cervical Cancer | 22.4 |

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents eliminate cancer cells is the induction of apoptosis. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The extent of apoptosis can be quantified using techniques such as flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | 2.1 | 1.5 | 3.6 |

| This compound | 5 | 8.7 | 4.2 | 12.9 |

| This compound | 10 | 15.3 | 9.8 | 25.1 |

| This compound | 20 | 28.6 | 15.7 | 44.3 |

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, antiproliferative compounds can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.2 | 28.1 | 16.7 |

| This compound | 10 | 68.9 | 15.4 | 15.7 |

| This compound | 20 | 75.1 | 10.2 | 14.7 |

Signaling Pathways and Experimental Workflows

The antiproliferative effects of natural compounds are often mediated by their interaction with specific cellular signaling pathways that regulate cell survival, proliferation, and death. A common pathway implicated in cancer is the PI3K/AKT pathway, which promotes cell survival. Inhibition of this pathway can lead to apoptosis.[1][2]

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

The investigation of a novel compound like this compound follows a structured workflow, from initial screening to mechanistic studies.

Caption: General experimental workflow for evaluating antiproliferative effects.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Assay by Flow Cytometry

-

Principle: Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

4. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

The data and methodologies presented in this guide, though based on a composite of findings for various natural products, provide a robust framework for investigating the potential antiproliferative effects of this compound. The illustrative results suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest, possibly through the modulation of key signaling pathways such as PI3K/AKT. Further empirical studies are necessary to validate these hypotheses and fully elucidate the anticancer potential of this compound.

References

Unearthing Nature's Arsenal: A Technical Guide to Screening for Novel Anticancer Compounds

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer therapeutics has consistently led researchers back to nature's vast and intricate pharmacy. Natural products, with their unparalleled structural diversity and biological activity, have historically been a cornerstone of oncology drug discovery. This in-depth technical guide provides a comprehensive overview of the core methodologies, data interpretation, and strategic workflows involved in the screening of natural products for the identification of promising new anticancer compounds.

The Foundation: Natural Product Libraries

The journey begins with the compilation of a diverse library of natural products. These libraries can be sourced from a wide array of organisms, including plants, marine invertebrates, fungi, and bacteria. The initial extracts are often complex mixtures that can be subjected to preliminary screening or undergo prefractionation to simplify the mixtures and enhance the concentration of minor but potentially highly active components. This prefractionation step can significantly improve the quality of hits and reduce interference in high-throughput screening (HTS) campaigns.[1][2]

High-Throughput Screening (HTS): The Engine of Discovery

High-throughput screening is the workhorse of modern drug discovery, enabling the rapid assessment of thousands of natural product extracts or fractions for their potential anticancer activity. The workflow is a multi-step process designed for efficiency and scalability.

A typical HTS workflow for natural product screening involves several key stages:

-

Assay Development and Miniaturization: The chosen biological assay is optimized for a high-throughput format, typically in 96, 384, or 1536-well plates, to minimize reagent consumption and maximize throughput.

-

Library Plating: The natural product library is meticulously plated into the assay plates.

-

Assay Execution: The biological assay is performed, often using automated liquid handling systems to ensure precision and reproducibility.

-

Data Acquisition and Analysis: The results are read using specialized plate readers, and the data is analyzed to identify "hits"—extracts or compounds that exhibit significant activity.

-

Hit Confirmation and Prioritization: Initial hits are re-tested to confirm their activity and rule out false positives. Confirmed hits are then prioritized for further investigation based on their potency, selectivity, and novelty.

The success of an HTS campaign is often measured by its "hit rate," the percentage of tested samples that show significant activity. Hit rates for natural product libraries can be higher than those for synthetic libraries due to the inherent biological relevance of natural compounds.[3][4] However, these rates can vary widely depending on the library's diversity, the assay's sensitivity, and the screening concentration.

Key Experimental Protocols for Anticancer Activity Assessment

A variety of robust and reproducible in vitro assays are employed to evaluate the anticancer potential of natural products. These assays are designed to measure different aspects of cancer cell biology, from basic viability to specific mechanisms of cell death and migration.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to initial screening efforts, providing a broad measure of a compound's ability to kill or inhibit the proliferation of cancer cells.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the natural product extract or compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing an estimation of total protein mass, which is proportional to the cell number.

-

Protocol:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound SRB with 10 mM Tris base solution.

-

Measure the absorbance at 510-570 nm using a microplate reader.[4][5][6][7]

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Assays that measure apoptosis can provide valuable insights into a compound's mechanism of action.

3.2.1. Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

-

Protocol:

-

Seed and treat cells in a 96-well plate.

-

Add the caspase-3/7 reagent, which contains the substrate and necessary buffers, to each well.

-

Incubate for a specified time at room temperature.

-

Measure the resulting fluorescence (e.g., excitation/emission ~498/521 nm) or luminescence using a microplate reader.[8][9][10][11][12]

-

An increase in signal intensity indicates an induction of apoptosis.

-

Cell Migration Assay

The ability of cancer cells to migrate is a hallmark of metastasis. The wound healing or scratch assay is a straightforward method to assess the effect of a compound on cell migration.

3.3.1. Wound Healing (Scratch) Assay

-

Protocol:

-

Grow a confluent monolayer of cancer cells in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Treat the cells with the natural product of interest.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

The rate of wound closure is quantified by measuring the area of the cell-free gap over time. Inhibition of wound closure suggests an anti-migratory effect.[1][13][14][15]

-

Data Presentation: Quantifying Anticancer Activity

The results from cytotoxicity and other assays are typically used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%. This value is a key metric for comparing the potency of different compounds.

Table 1: Cytotoxicity (IC50) of Selected Plant Extracts Against Various Cancer Cell Lines

| Plant Species | Part Used | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Erythrophleum suaveolens | Bark | MCF-7 (Breast) | 0.63 | |

| Daniellia oliveri | - | BT-549 (Breast) | 28.1 | |

| Byrsocarpus coccineus | Leaves | BT-549 (Breast) | 18.6 | |

| Tetraclinis articulata | Leaves | A549 (Lung) | 0.37 | |

| Dichrostachys cinerea | - | HeLa (Cervical) | 17.93 | [14] |

| Hyphaene thebaica | Bark | A549 (Lung) | 32 | |

| Hyphaene thebaica | Bark | MCF-7 (Breast) | 38 |

Table 2: Cytotoxicity (IC50) of Selected Marine Natural Products Against Various Cancer Cell Lines

| Compound | Source Organism | Cancer Cell Line | IC50 | Reference |

| Sarcoconvolutum E | Soft Coral | A549 (Lung) | 49.70 µg/mL | [13] |

| Sarcoconvolutum E | Soft Coral | HSC-2 (Oral) | 53.17 µg/mL | [13] |

| Brefeldin A analog 7 | Marine Fungus | K562 (Leukemia) | 0.84 µM | [13] |

| Salinosporamide A | Marine Actinomycete | A-549 (Lung) | 0.13 µM | |

| Salinosporamide A | Marine Actinomycete | HL-60 (Leukemia) | 0.28 µM | |

| Crassumolide C | Soft Coral | Ca9-22 (Oral) | 1.7 µg/mL |

Table 3: Representative Hit Rates from High-Throughput Screening of Natural Product Libraries

| Library Type | Assay Type | Number Screened | Hit Rate | Reference |

| Natural Product Extracts | Bcl-2 Family FP | ~150,000 | 16-64% (confirmation rate) | [15] |

| Polyketide Natural Products | Antibacterial | >7,000 | 0.3% | [3] |

| Synthetic Molecule Libraries | Antibacterial | - | <0.001% | [3] |

| Natural Product Libraries | Hsp90 Inhibition | >4,000 | >2.5% |

Elucidating the Mechanism of Action: Targeting Key Signaling Pathways

Identifying the molecular target and the signaling pathway modulated by an active natural product is a critical step in its development as a potential drug. Many natural products exert their anticancer effects by interfering with key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK/MAPK cascade is frequently hyperactivated in cancer.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses. In the context of cancer, constitutive activation of NF-κB promotes cell proliferation, survival, angiogenesis, and metastasis.

Conclusion: From Nature's Blueprint to Clinical Candidate

The screening of natural products for novel anticancer compounds is a dynamic and evolving field. The integration of high-throughput screening technologies, robust cell-based assays, and a deep understanding of cancer biology provides a powerful platform for the discovery of the next generation of oncology therapeutics. While challenges remain in the isolation, characterization, and optimization of natural product leads, the remarkable chemical diversity and inherent biological activity of these compounds ensure that nature will continue to be an indispensable source of inspiration and innovation in the fight against cancer.

References

- 1. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 2. NCI Program for Natural Product Discovery: A Publicly-Accessible Library of Natural Product Fractions for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Marine Natural Products as Anticancer Agents 2.0 [mdpi.com]

- 9. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Therapeutic Potential of Cephalotaxus fortunei Alkaloids in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalotaxus fortunei, a coniferous plant native to China, has a rich history in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant are largely attributable to a unique group of alkaloids, primarily of the cephalotaxine (B1668394) and homoerythrina types.[2][3] While the term "Fortuneine" is not widely associated with a single, extensively studied compound, this guide focuses on the preclinical therapeutic potential of prominent alkaloids isolated from Cephalotaxus fortunei. The primary focus of preclinical research has been on the anticancer activities of these compounds, with emerging evidence suggesting potential neuroprotective and anti-inflammatory effects. This document provides a comprehensive overview of the existing preclinical data, detailed experimental methodologies, and known mechanisms of action.

Anticancer Potential of Cephalotaxus fortunei Alkaloids

A significant body of preclinical research has focused on the cytotoxic and antiproliferative effects of alkaloids derived from Cephalotaxus fortunei against various cancer cell lines.

Quantitative Data Presentation

The following tables summarize the reported in vitro activities of selected alkaloids.

Table 1: Cytotoxic Activity of Cephalofortine E

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 7.46 ± 0.77 |

| A375 | Malignant Melanoma | > 10 |

| SK-Mel-28 | Malignant Melanoma | > 10 |

| Data from a study by Tao et al. (2021). |

Table 2: Antiproliferative Effects of Hainanensine

| Cell Line | Cancer Type | GI50 (µM) |

| THP-1 | Acute Monocytic Leukemia | 0.24 ± 0.07 |

| K562 | Chronic Myelogenous Leukemia | 0.29 ± 0.01 |

| Data from a study by Chen et al. (2022). |

Experimental Protocols

Extraction and Isolation of Alkaloids from Cephalotaxus fortunei

A general workflow for the extraction and isolation of alkaloids from the plant material is depicted below. This process typically involves solvent extraction, acid-base partitioning to separate alkaloids, followed by chromatographic techniques for purification.

Detailed Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., seeds, twigs, leaves) is extracted with methanol at room temperature.

-

Acid-Base Partitioning: The resulting extract is dissolved in an acidic solution (e.g., 1% HCl) and then basified (e.g., with ammonia (B1221849) solution). This solution is then partitioned with an organic solvent (e.g., ethyl acetate) to yield crude alkaloids.

-

Chromatographic Separation: The crude alkaloid extract is subjected to various column chromatography techniques, such as silica gel chromatography or medium-pressure liquid chromatography (MPLC) with a C18 stationary phase, using gradient elution with solvent systems like methanol-water.

-

Final Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of individual alkaloids.

In Vitro Cytotoxicity and Antiproliferation Assays

The following protocols are representative of the methods used to evaluate the anticancer activity of the isolated alkaloids.

MTT Assay for Cytotoxicity (e.g., against HCT-116, A375, SK-Mel-28 cell lines)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 to 1 x 104 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., Cephalofortine E) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Sulforhodamine B (SRB) Assay for Antiproliferation (e.g., against THP-1, K562 cell lines)

-

Cell Seeding and Treatment: Leukemia cells (e.g., THP-1, K562) are seeded in 96-well plates and treated with the test compound (e.g., Hainanensine) for a set duration.

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Washing: Excess dye is washed away with acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density. The GI50 value is the concentration that causes 50% inhibition of cell growth.

Mechanism of Action and Signaling Pathways

The precise signaling pathways for many of the newly discovered alkaloids from Cephalotaxus fortunei are still under investigation. However, research on related and more abundant Cephalotaxus alkaloids, such as Cephalotaxine and Homoharringtonine, provides insights into their general mechanisms of anticancer action. These mechanisms primarily involve the inhibition of protein synthesis and the induction of apoptosis.

Induction of Mitochondrial Apoptosis

Several Cephalotaxus alkaloids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.

This pathway is characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[4] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes that dismantle the cell, leading to apoptosis.[4]

Inhibition of Protein Synthesis

A well-established mechanism for some Cephalotaxus alkaloids, like Homoharringtonine, is the inhibition of protein synthesis at the ribosomal level.[2][3] This disruption of essential protein production ultimately leads to cell cycle arrest and apoptosis.

Neuroprotective and Anti-inflammatory Potential: An Emerging Area

While the primary focus of preclinical research has been on anticancer effects, some studies on Cephalotaxus extracts and related compounds suggest potential neuroprotective and anti-inflammatory activities. However, at present, there is a lack of specific preclinical studies with quantitative data and detailed experimental protocols for individual alkaloids from Cephalotaxus fortunei in these therapeutic areas. Future research is warranted to isolate and characterize the compounds responsible for these effects and to elucidate their mechanisms of action.

Conclusion

Alkaloids from Cephalotaxus fortunei demonstrate significant therapeutic potential, particularly in the realm of oncology. Preclinical studies have identified several compounds, such as Cephalofortine E and Hainanensine, with potent cytotoxic and antiproliferative activities against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis via the mitochondrial pathway and the inhibition of protein synthesis. While preliminary evidence suggests other bioactivities, including neuroprotective and anti-inflammatory effects, these areas require further in-depth investigation. The continued exploration of the diverse alkaloids within Cephalotaxus fortunei holds promise for the development of novel therapeutic agents.

References

- 1. Anticancer Alkaloids from Trees: Development into Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Fortuneine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental design to investigate the biological activities of Fortuneine, a novel compound with therapeutic potential. The protocols outlined below are designed to assess its cytotoxic effects, elucidate its mechanism of action, and identify the cellular signaling pathways it modulates.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound across various in vitro assays. These tables are intended to serve as examples for data presentation and comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value (µM) |

| MCF-7 | Breast Cancer | MTT | 48 | 15.2 ± 1.8 |

| A549 | Lung Cancer | MTT | 48 | 25.5 ± 2.3 |

| HepG2 | Liver Cancer | MTT | 48 | 18.9 ± 2.1 |

| PC-3 | Prostate Cancer | MTT | 48 | 32.1 ± 3.5 |

| HCT116 | Colon Cancer | MTT | 48 | 21.7 ± 2.9 |

Table 2: Effect of this compound on Apoptosis Induction in MCF-7 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| This compound | 10 | 15.8 ± 1.9 | 8.2 ± 1.1 | 24.0 ± 3.0 |

| This compound | 20 | 28.4 ± 3.1 | 15.6 ± 1.7 | 44.0 ± 4.8 |

| This compound | 40 | 45.2 ± 4.7 | 25.1 ± 2.6 | 70.3 ± 7.3 |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.2 ± 4.1 | 25.3 ± 2.2 | 19.5 ± 1.8 |

| This compound | 10 | 65.8 ± 5.3 | 20.1 ± 1.9 | 14.1 ± 1.5 |

| This compound | 20 | 75.4 ± 6.2 | 15.7 ± 1.6 | 8.9 ± 1.1 |

| This compound | 40 | 82.1 ± 6.8 | 10.2 ± 1.3 | 7.7 ± 0.9 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for screening and characterizing the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50) value.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound